

SAR and Antiproliferative Activity of Quinoxaline Derivatives

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Compound Focus: Quinoxidine

CAS No.: 10103-89-6

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The table below summarizes the core findings from a 2021 study on 1,2,3,4-4H-quinoxaline derivatives, which are investigated as **colchicine binding site inhibitors (CBSIs)**. These compounds hold potential for overcoming multidrug resistance associated with other tubulin inhibitors [1].

Compound	Antiproliferative Activity (HT-29)	Antiproliferative Activity (Hela)	Tubulin Polymerization Inhibition	Key Mechanism Insights
11a	Most potent activity	Most potent activity	Inhibited in both cell-free and cellular assays	Binds to colchicine site; arrests cell cycle at G2/M phase; induces apoptosis
11b	Most potent activity	Most potent activity	Information not specified in abstract	Information not specified in abstract
Other derivatives	Moderate to strong activities	Moderate to strong activities	Varies with structure	Structure-activity relationships were discussed

Detailed Experimental Protocols

For researchers looking to replicate or design similar studies, here is a detailed breakdown of the key experimental methodologies cited in the SAR studies.

• In Vitro Antiproliferative Assay

- **Purpose:** To evaluate the cytotoxicity of synthesized quinoxaline derivatives against various cancer cell lines.
- **Typical Cell Lines:** HT-29 (human colon cancer) and Hela (cervical cancer) [1].
- **Procedure:** Cells are cultured and exposed to a range of concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Cell viability is then measured using standard assays like MTT or SRB, which quantify the metabolic activity of living cells. The results are used to calculate the half-maximal inhibitory concentration (IC_{50}) values [1].

• Tubulin Polymerization Assay

- **Purpose:** To confirm that the antitumor mechanism of action is through the inhibition of tubulin polymerization.
- **Cell-Free Assay:** Purified tubulin is incubated with the test compound, and the rate of microtubule formation is measured turbidimetrically (by light scattering) over time. Inhibitors will slow down or reduce the extent of polymerization [1].
- **Cellular Assay:** The effect on the cellular microtubule network is visualized and quantified within treated cancer cells, typically using immunofluorescence microscopy with antibodies against tubulin [1].

• Cell Cycle Analysis

- **Purpose:** To determine the phase of the cell cycle in which the compound induces arrest.
- **Procedure:** Treated cells are stained with a DNA-binding dye like Propidium Iodide (PI). The DNA content of the cells is then analyzed using flow cytometry. A population of cells accumulating in the G2/M phase indicates that the compound is disrupting mitosis, a common effect of tubulin-targeting agents [1].

• Apoptosis Assay

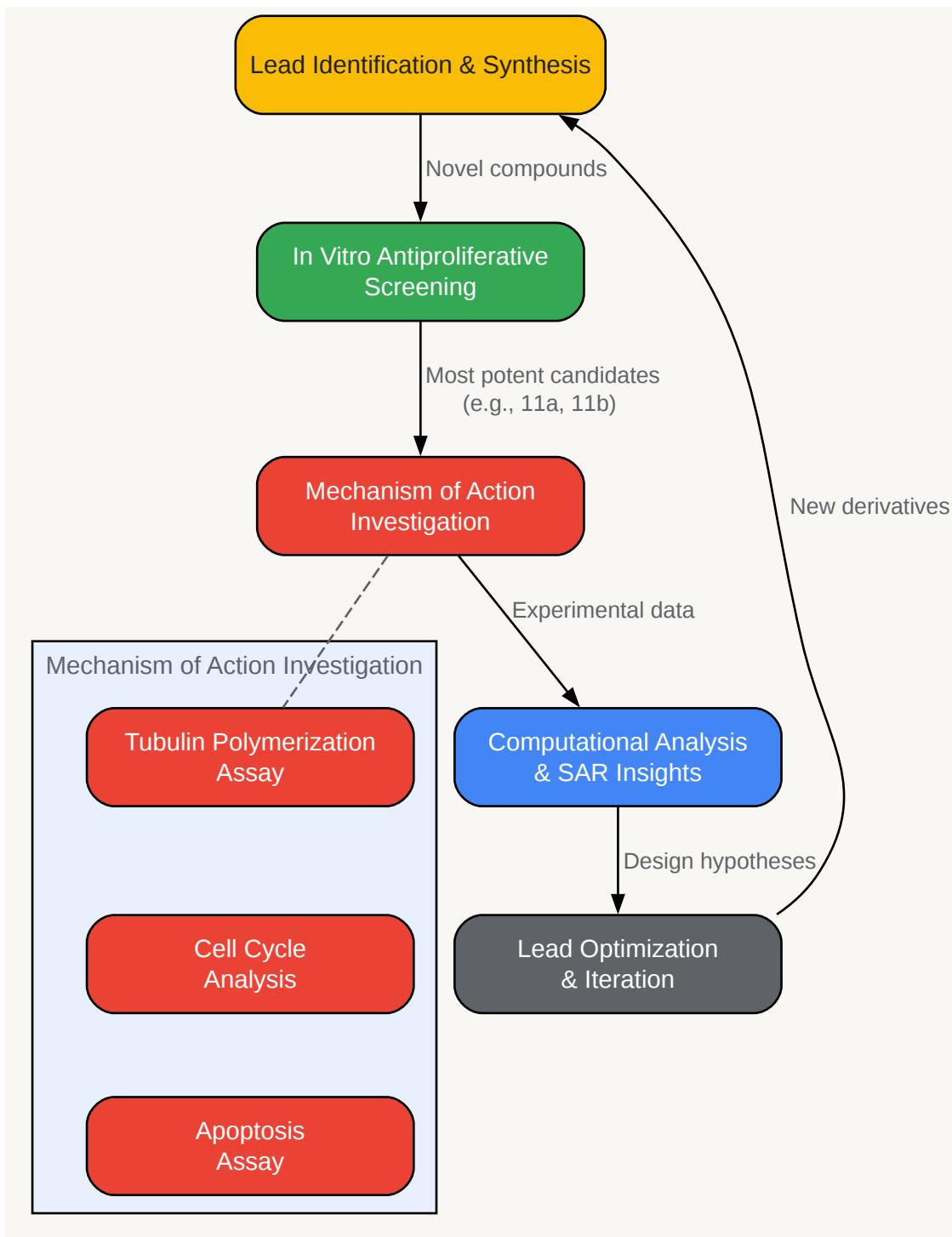
- **Purpose:** To assess the ability of the compound to induce programmed cell death.
- **Procedure:** Treated cells are stained with fluorescently labeled annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in early apoptosis) and PI (which stains dead cells). The percentage of cells in early and late apoptosis is quantified using flow cytometry [1].

- **Molecular Docking**

- **Purpose:** To predict the binding mode and affinity of the lead compound to its molecular target.
- **Procedure:** The 3D structure of the lead compound (e.g., **11a**) is computationally docked into the crystal structure of the colchicine binding site on tubulin. The resulting model analyzes interactions such as hydrogen bonding, hydrophobic contacts, and van der Waals forces to explain the compound's activity and guide further structural optimization [1].

Research Workflow for Quinoxaline SAR Studies

The following diagram illustrates the typical iterative workflow in a structure-activity relationship study for quinoxaline derivatives, integrating the experimental protocols described above.



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Key Research Implications

- **Overcoming Drug Resistance:** The primary therapeutic promise of these quinoxaline-based CBSIs lies in their ability to potentially **overcome multidrug resistance** that limits the use of taxanes and vinca alkaloids in clinical practice [1].
- **Informed Compound Design:** The SAR discussions provide medicinal chemists with critical insights. Understanding which structural features enhance or diminish activity allows for the **rational design** of more potent and selective derivatives in subsequent research cycles [1] [2].
- **A Promising Candidate:** Compound **11a** emerges as a particularly strong candidate for further development, demonstrating a comprehensive profile of potent antiproliferative activity, a confirmed mechanism of action at the tubulin level, and the desired downstream cellular effects (cell cycle arrest and apoptosis) [1].

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References

1. - Structure and antiproliferative effects of... activity relationships [pubmed.ncbi.nlm.nih.gov]
2. - Drug Design Org Structure Activity Relationships [drugdesign.org]

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